

using 2-Amino-5-chloroquinazoline to synthesize PAK4 inhibitors

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Compound of Interest

Compound Name: 2-Amino-5-chloroquinazoline

Cat. No.: B068112

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Application Note & Protocol

Topic: High-Efficacy Synthesis of PAK4 Inhibitors from a **2-Amino-5-chloroquinazoline** Scaffold

Introduction: Targeting PAK4 in Oncology

P21-activated kinase 4 (PAK4) has emerged as a critical signaling node in the development and progression of numerous cancers.^{[1][2]} As a key member of the group II PAK family, PAK4 is a serine/threonine kinase that acts as a downstream effector of Rho GTPases like Cdc42 and Rac.^[3] Its overexpression and hyperactivation are linked to a host of malignant cellular behaviors, including oncogenic transformation, uncontrolled proliferation, invasion and metastasis, and resistance to apoptosis.^{[1][2]} PAK4 exerts its influence by modulating several major cancer-promoting signaling pathways, such as the PI3K/AKT, Wnt/β-catenin, and LIMK1/Cofilin pathways, making it a high-value target for therapeutic intervention.^{[2][4][5]}

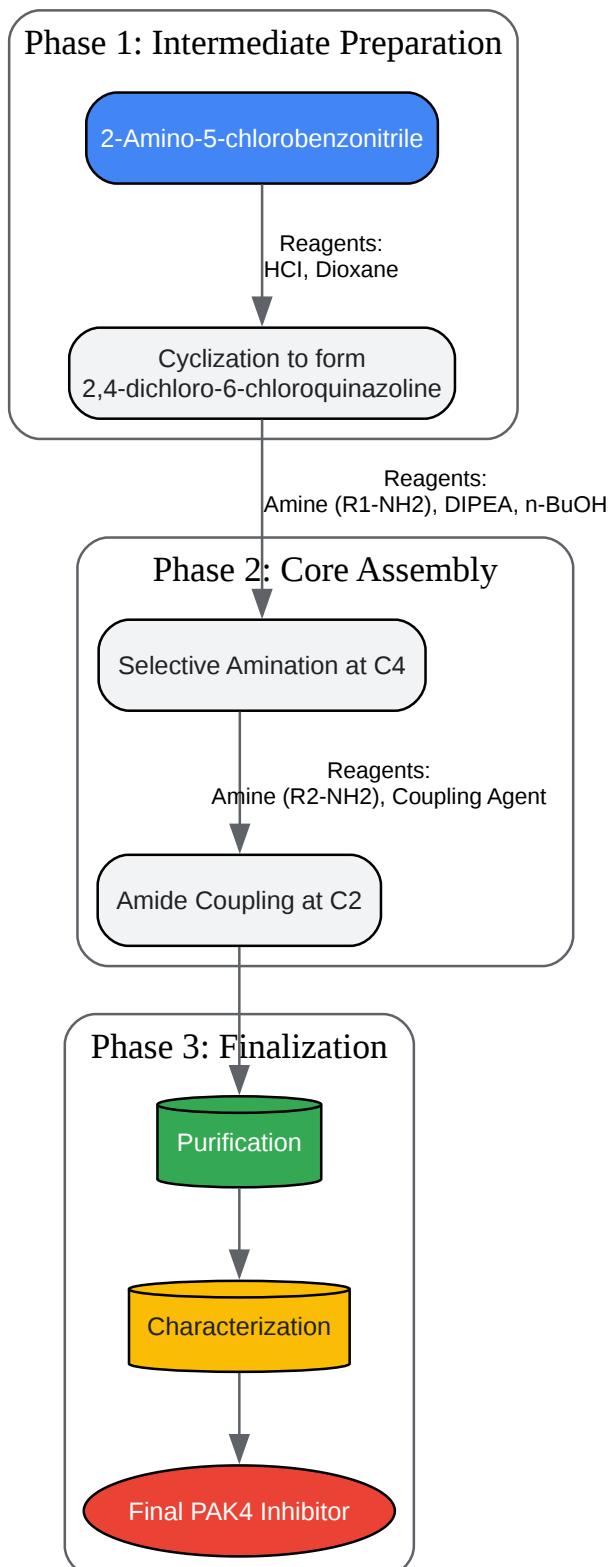
The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its rigid structure and synthetic tractability, which allows for precise orientation of substituents to interact with biological targets.^{[6][7]} This scaffold is foundational to numerous FDA-approved kinase inhibitors, where it often serves as an ATP-competitive hinge-binding motif.^{[6][8][9]} This guide details a representative, field-proven protocol for synthesizing potent PAK4 inhibitors by leveraging the **2-amino-5-chloroquinazoline** scaffold, a key starting material for building highly selective and potent drug candidates.^[10]

Scientific Rationale & Strategy

The synthetic strategy is guided by a structure-based drug design (SBDD) approach, which utilizes the known three-dimensional structure of the PAK4 ATP-binding pocket to rationally design inhibitors.^{[10][11]} The core 2-aminoquinazoline structure mimics the adenine portion of ATP, anchoring the molecule in the hinge region of the kinase. The chlorine atom at the 5-position can be used for further synthetic elaboration or to modulate electronic properties.

The protocol described here is a representative synthesis of a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, a class of compounds that has demonstrated high potency and selectivity for PAK4.^[10] The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of quinazoline chemistry, followed by an amide coupling.

Logical Workflow of the Synthesis

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Caption: Synthetic workflow for quinazoline-based PAK4 inhibitors.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for synthesizing 4-aminoquinazoline-2-carboxamide derivatives.[10][12]

Safety Precaution: This protocol involves hazardous reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 6-chloro-2,4-dichloroquinazoline Intermediate

- **Rationale:** This initial step creates the core quinazoline ring system with reactive chlorine atoms at the C2 and C4 positions, which are susceptible to sequential nucleophilic substitution.
- **Materials:**
 - 2-Amino-5-chlorobenzonitrile
 - Dioxane (anhydrous)
 - Hydrogen chloride (gas or solution in dioxane)
 - Phosphorus pentachloride (PCl_5)
 - Phosphorus oxychloride (POCl_3)
- **Procedure:**
 - Suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous dioxane.
 - Bubble hydrogen chloride gas through the solution at 0°C for 2-3 hours until saturation.
 - Add phosphorus pentachloride (1.1 eq) portion-wise while maintaining the temperature below 10°C.

- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 2,4-dihydroxy-6-chloroquinazoline.
- To a flask containing the crude product, add phosphorus oxychloride (5-10 vol) and heat to reflux for 12-16 hours.
- Cool the mixture and remove the excess POCl_3 under reduced pressure.
- Carefully add the residue to ice water, and extract the product with dichloromethane or ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 6-chloro-2,4-dichloroquinazoline intermediate.

Part B: Selective Nucleophilic Aromatic Substitution (SNAr) at C4

- Rationale: The C4 position of the 2,4-dichloroquinazoline is more reactive than the C2 position, allowing for selective substitution. This step introduces the first point of diversity (R^1).
- Materials:
 - 6-chloro-2,4-dichloroquinazoline (from Part A)
 - Desired primary or secondary amine ($\text{R}^1\text{-NH}_2$) (1.1 eq)
 - N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
 - n-Butanol (n-BuOH)
- Procedure:

- Dissolve the 6-chloro-2,4-dichloroquinazoline (1.0 eq) in n-BuOH.
- Add the selected amine (1.1 eq) followed by DIPEA (2.0 eq).
- Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
- Upon completion, cool the reaction to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-chloro-4-amino-6-chloroquinazoline product.

Part C: Amide Coupling at C2

- Rationale: The remaining chlorine at C2 can be converted to a carboxamide. This protocol will first outline a hydrolysis and then an amide coupling.
- Procedure:
 - Hydrolysis: Heat the product from Part B in a mixture of concentrated HCl and acetic acid at reflux to hydrolyze the C2-chloro group to a carboxylic acid.
 - Amide Coupling:
 - Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous solvent like DMF.
 - Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
 - Stir for 15 minutes, then add the desired amine (R^2-NH_2) (1.2 eq).
 - Allow the reaction to proceed at room temperature for 12-24 hours.
 - Upon completion, dilute with water and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
 - Purify the final compound by flash chromatography or preparative HPLC.

Characterization and Data Analysis

Trustworthiness through Validation: Every synthesized compound must be rigorously characterized to confirm its identity, purity, and structure.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the intermediate and final products and to assess reaction completion and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for unambiguous structural elucidation of the final compound.
- High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be $>95\%$ for use in biological assays.

Table 1: Representative Characterization Data for a Synthesized PAK4 Inhibitor

Analysis Method	Parameter	Expected Result
LC-MS	Purity	$> 95\%$
$[\text{M}+\text{H}]^+$	Corresponds to calculated exact mass	
^1H NMR	Chemical Shifts (δ)	Peaks consistent with proposed structure
Integration	Protons ratios match proposed structure	
^{13}C NMR	Number of Signals	Matches the number of unique carbons
HPLC	Retention Time	Single major peak at a specific retention time

Biological Evaluation: In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC_{50}) of the synthesized compound against the PAK4 enzyme.

- Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its target.[13] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[14][15]

Protocol: ADP-Glo™ Kinase Assay

- Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer with a constant, low percentage of DMSO (e.g., <1%).
- Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant active PAK4 enzyme, a suitable substrate (e.g., PAKtide), and the inhibitor dilutions.[15]
- Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-45 minutes at room temperature.[15]
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
- IC₅₀ Determination: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

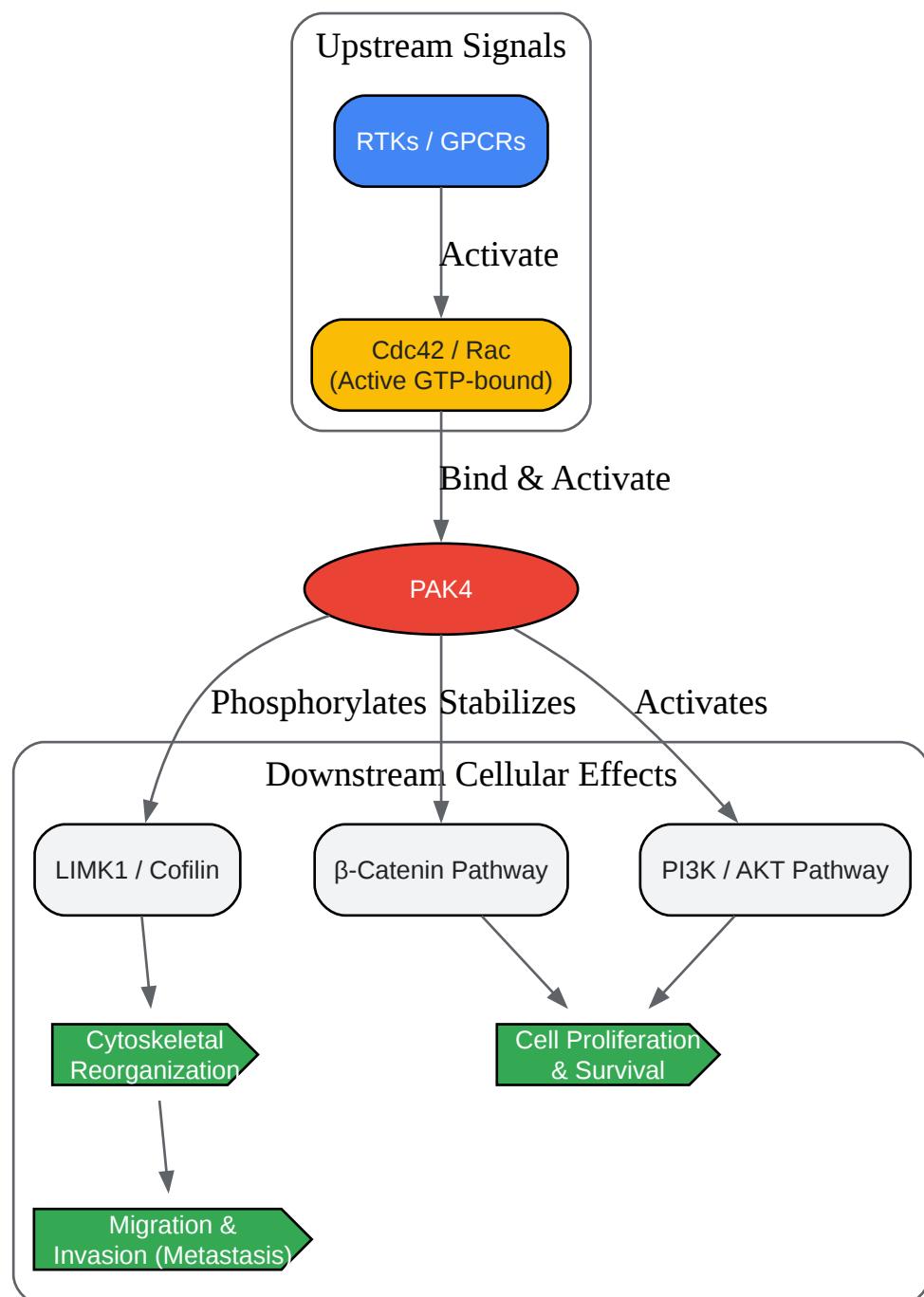
Table 2: Example IC₅₀ Data for Novel Quinazoline Inhibitors

Compound ID	Scaffold	PAK4 IC ₅₀ (nM)	PAK1 IC ₅₀ (nM)	Selectivity (PAK1/PAK4)
Control: 1	2,4-Diaminoquinazoline	33	1500	~45x
Lead Cmpd: 31	4-Amino-2-carboxamide	5.2	1800	~346x
Your Cmpd:	User-defined	User-determined	User-determined	User-calculated

Data is representative and adapted from literature for illustrative purposes.[\[10\]](#)

PAK4 Signaling Pathway Context

To fully appreciate the inhibitor's mechanism of action, it is crucial to understand its place within the broader cellular signaling network.



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Caption: Simplified PAK4 signaling pathway in cancer.

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